molecular formula C12H12N2O5S B2484931 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-nitrophenyl)acetamide CAS No. 946259-74-1

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-nitrophenyl)acetamide

Cat. No.: B2484931
CAS No.: 946259-74-1
M. Wt: 296.3
InChI Key: FVCMXYUIULIIFF-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C12H12N2O5S and its molecular weight is 296.3. The purity is usually 95%.
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Scientific Research Applications

Solvatochromism in Heteroaromatic Compounds

The study by Krivoruchka et al. (2004) explores the solvatochromism in heteroaromatic compounds, specifically focusing on the behavior of N-(4-Methyl-2-nitrophenyl)acetamide in different solvents. The research highlights the molecule's complex formation with protophilic solvents, stabilized by bifurcate H-bonding, and its labile equilibrium influenced by factors like temperature and solvent properties. This reveals the compound's sensitivity to its solvation environment, useful in understanding its interactions and reactions in various mediums (Krivoruchka et al., 2004).

Synthesis and Cytotoxic Activity of Acetamide Derivatives

Modi et al. (2011) delve into the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, revealing their notable cytotoxic activity against cancer cells, particularly the MCF-7 cell line. This study not only sheds light on the synthesis process but also correlates the structure-activity relationship, demonstrating how specific substitutions in the compound can enhance its cytotoxicity. The research provides a foundational understanding of the compound's potential in cancer treatment (Modi et al., 2011).

Bioactive Nitrosylated and Nitrated Acetamides

Girel et al. (2022) investigate the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, revealing their interaction with various microorganisms and plants. The study particularly focuses on the formation of glucoside derivatives as a detoxification product and the impact of N-(2-hydroxy-5-nitrophenyl) acetamide on gene expression in Arabidopsis thaliana. This research provides insights into the bioactive properties and potential applications of these compounds in agriculture and pharmaceuticals (Girel et al., 2022).

Synthesis and Characterization of Pyrazole-Acetamide Complexes

Chkirate et al. (2019) focus on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). The study delves into the compound's structure and the effect of hydrogen bonding on self-assembly and antioxidant activity. The findings contribute to the understanding of the structural properties and potential therapeutic applications of these complexes (Chkirate et al., 2019).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c15-12(13-10-5-6-20(18,19)8-10)7-9-3-1-2-4-11(9)14(16)17/h1-6,10H,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMXYUIULIIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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